DwLIP-GCGRrx
Beschreibung
Eigenschaften
CAS-Nummer |
6514-85-8 |
|---|---|
Molekularformel |
C18H22Cl2N4O2 |
Molekulargewicht |
397.3 g/mol |
IUPAC-Name |
N',N'-dimethyl-N-(1-nitroacridin-9-yl)propane-1,3-diamine;dihydrochloride |
InChI |
InChI=1S/C18H20N4O2.2ClH/c1-21(2)12-6-11-19-18-13-7-3-4-8-14(13)20-15-9-5-10-16(17(15)18)22(23)24;;/h3-5,7-10H,6,11-12H2,1-2H3,(H,19,20);2*1H |
InChI-Schlüssel |
XBHIADYHFGJGSK-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)CCCNC1=C2C(=NC3=CC=CC=C31)C=CC=C2[N+](=O)[O-].Cl |
Synonyme |
C 283 C-283 C283 Ledakrin Nitracrine |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Die industrielle Produktion von DwLIP-GCGRrx erfolgt in großem Maßstab mithilfe von Festphasen-Synthese unter Verwendung automatisierter Synthesizer. Der Prozess ist für hohe Ausbeute und Reinheit optimiert, wobei strenge Qualitätskontrollmaßnahmen die Konsistenz und Wirksamkeit gewährleisten .
Analyse Chemischer Reaktionen
Arten von Reaktionen
DwLIP-GCGRrx unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Umsetzung von Phosphit-Triester-Bindungen in Phosphat-Triester-Bindungen während der Synthese.
Hydrolyse: Spaltung des Oligonukleotids vom festen Träger und Entfernung der Schutzgruppen.
Hybridisierung: Bindung an komplementäre RNA-Sequenzen, um die Genexpression zu hemmen.
Häufige Reagenzien und Bedingungen
Oxidation: Iod in Wasser/Pyridin-Lösung.
Entschützen: Ammoniumhydroxid.
Kopplung: Phosphoramidit-Nukleotide und Tetrazol.
Hauptprodukte, die gebildet werden
Das Hauptprodukt, das aus diesen Reaktionen gebildet wird, ist das Antisense-Oligonukleotid this compound, das an die mRNA des Glukagonrezeptors binden und seine Expression hemmen soll .
Wissenschaftliche Forschungsanwendungen
Wirkmechanismus
This compound übt seine Wirkung aus, indem es an die mRNA des Glukagonrezeptors bindet und so dessen Translation in Protein verhindert. Diese Hemmung reduziert die Expression des Glukagonrezeptors auf der Zelloberfläche, was zu einer verminderten Glukagon-Signalgebung und einer reduzierten hepatischen Glukoseproduktion führt. Zu den beteiligten molekularen Zielstrukturen gehören die mRNA des Glukagonrezeptors und der RNA-induzierte Silencing-Komplex (RISC), der die Degradation der Ziel-mRNA erleichtert.
Wirkmechanismus
DwLIP-GCGRrx exerts its effects by binding to the mRNA of the glucagon receptor, thereby preventing its translation into protein. This inhibition reduces the expression of the glucagon receptor on the cell surface, leading to decreased glucagon signaling and reduced hepatic glucose production. The molecular targets involved include the glucagon receptor mRNA and the RNA-induced silencing complex (RISC), which facilitates the degradation of the target mRNA .
Vergleich Mit ähnlichen Verbindungen
Table 1: Structural and Functional Comparison of Ledakrin with Acridine Derivatives
Key Insights:
- Structural Determinants: Ledakrin’s 1-nitro group and alkylamino side chain are critical for its irreversible DNA binding, a feature absent in Amsacrine and Quinacrine .
- Metabolic Activation: Unlike Amsacrine, Ledakrin requires metabolic activation (e.g., nitro-reduction) to form DNA-adducts, enhancing its genotoxicity .
- Topoisomerase Specificity : Ledakrin targets TopoI, while Amsacrine inhibits TopoII, reflecting divergent therapeutic applications (solid tumors vs. leukemias) .
Efficacy and Toxicity Profiles
Table 2: Preclinical and Clinical Efficacy Data
Key Insights:
- Mutagenicity: Ledakrin induces phage release in E. coli and chromosomal aberrations in Allium cepa, whereas Amsacrine’s mutagenicity is less pronounced .
DNA Interaction Mechanisms
Ledakrin’s DNA binding is thiol-dependent, with its nitro group enabling redox cycling and irreversible adduct formation . This contrasts with C-1311 and Amsacrine, which intercalate DNA without covalent modification . NMR studies further reveal that Ledakrin’s side chain length optimizes DNA minor groove binding, enhancing cytotoxicity compared to shorter-chain analogues .
Q & A
Q. What experimental models are commonly used to evaluate Ledakrin’s antitumor efficacy?
Methodological Answer:
- In vitro models : Human colon carcinoma cell lines (e.g., HCT8, HT29) are used for cytotoxicity assays to measure dose-dependent inhibition of proliferation. These assays often employ thymidine incorporation to quantify DNA synthesis disruption .
- In vivo models : Xenografts of HCT8 colon carcinoma or prostate cancer (LnCaP, PC3) in nude mice are utilized to assess tumor growth inhibition. Toxicity profiles are concurrently evaluated in rodents and dogs .
Example Data:
| Model Type | Cell Line/Xenograft | Key Endpoint | Reference |
|---|---|---|---|
| In vitro | HCT8, HT29 | IC50 cytotoxicity | |
| In vivo | HCT8 (nude mice) | Tumor volume reduction |
Q. How is Ledakrin’s interaction with DNA characterized in mechanistic studies?
Methodological Answer:
- DNA crosslinking : Metabolic activation (e.g., via rat liver microsomes) generates reactive intermediates that form covalent DNA adducts. Gel electrophoresis or comet assays detect crosslinking .
- Spectroscopic techniques : NMR and UV-VIS spectroscopy, combined with molecular dynamics (MD) simulations, elucidate binding modes (e.g., intercalation or groove-binding) .
Q. What methodologies identify Ledakrin’s metabolic activation products?
Methodological Answer:
- In vitro systems : Incubate Ledakrin with rat liver microsomes or reducing agents (e.g., dithiothreitol) to mimic metabolic reduction.
- Analytical tools : HPLC with diode array detection separates metabolites, while ESI-MS and NMR (DQF-COSY, HMBC) resolve structures. Key metabolites include dihydropyrazoloacridine derivatives .
Q. How do researchers assess Ledakrin’s impact on cell cycle progression?
Methodological Answer:
Q. What assays quantify Ledakrin-induced DNA damage?
Methodological Answer:
- Comet assay : Detects single/double-strand breaks in individual cells.
- γ-H2AX immunofluorescence : Marks DNA double-strand breaks, particularly in sensitive cell lines like LnCaP .
Advanced Research Questions
Q. How can contradictions in genotoxicity data between plant (e.g., Allium cepa) and mammalian models be resolved?
Methodological Answer:
Q. What strategies optimize Ledakrin’s therapeutic index in preclinical studies?
Methodological Answer:
- Structure-activity relationship (SAR) : Introduce electron-donating groups (e.g., methyl at position 4) to reduce nitro group reactivity, lowering toxicity (e.g., derivative C-1748) .
- Pharmacokinetic profiling : Compare bioavailability and tissue distribution of Ledakrin vs. derivatives using LC-MS .
Q. How do derivative compounds like C-1748 address Ledakrin’s limitations?
Methodological Answer:
Q. What advanced techniques resolve cell-type-specific responses to Ledakrin?
Methodological Answer:
Q. How can DNA adduct formation by Ledakrin be quantified and correlated with cytotoxicity?
Methodological Answer:
- HPLC-MS/MS : Quantifies adduct levels in genomic DNA extracts.
- Correlation analysis : Plot adduct concentration vs. IC50 values across cell lines to establish structure-toxicity relationships .
Key Research Findings and Contradictions
- Toxicity vs. Efficacy : Ledakrin’s DNA crosslinking drives antitumor activity but causes severe side effects (e.g., myelotoxicity). Derivatives like C-1748 retain efficacy with reduced toxicity due to modified metabolic pathways .
- Cell-Type Specificity : Ledakrin induces pronounced DNA damage in LnCaP prostate cells but minimal effects in HL60 leukemia, highlighting metabolic activation variability .
Methodological Recommendations
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
